3',6'-Diacetyloxy-2',4',5',7'-tetrabromo-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid;3',6'-diacetyloxy-2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid
3',6'-Diacetyloxy-2',4',5',7'-tetrabromo-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid;3',6'-diacetyloxy-2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid
Brand Name:
Vulcanchem
CAS No.:
161338-87-0
VCID:
VC0066491
InChI:
InChI=1S/2C25H12Br4O9/c1-8(30)35-21-15(26)6-13-19(17(21)28)37-20-14(7-16(27)22(18(20)29)36-9(2)31)25(13)12-4-3-10(23(32)33)5-11(12)24(34)38-25;1-8(30)35-21-15(26)6-13-19(17(21)28)37-20-14(7-16(27)22(18(20)29)36-9(2)31)25(13)12-5-10(23(32)33)3-4-11(12)24(34)38-25/h2*3-7H,1-2H3,(H,32,33)
SMILES:
CC(=O)OC1=C(C=C2C(=C1Br)OC3=C(C(=C(C=C3C24C5=C(C=C(C=C5)C(=O)O)C(=O)O4)Br)OC(=O)C)Br)Br.CC(=O)OC1=C(C=C2C(=C1Br)OC3=C(C(=C(C=C3C24C5=C(C=CC(=C5)C(=O)O)C(=O)O4)Br)OC(=O)C)Br)Br
Molecular Formula:
C50H24Br8O18
Molecular Weight:
1551.9 g/mol
3',6'-Diacetyloxy-2',4',5',7'-tetrabromo-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid;3',6'-diacetyloxy-2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid
CAS No.: 161338-87-0
Main Products
VCID: VC0066491
Molecular Formula: C50H24Br8O18
Molecular Weight: 1551.9 g/mol
CAS No. | 161338-87-0 |
---|---|
Product Name | 3',6'-Diacetyloxy-2',4',5',7'-tetrabromo-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid;3',6'-diacetyloxy-2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid |
Molecular Formula | C50H24Br8O18 |
Molecular Weight | 1551.9 g/mol |
IUPAC Name | 3/',6/'-diacetyloxy-2/',4/',5/',7/'-tetrabromo-1-oxospiro[2-benzofuran-3,9/'-xanthene]-5-carboxylic acid;3/',6/'-diacetyloxy-2/',4/',5/',7/'-tetrabromo-3-oxospiro[2-benzofuran-1,9/'-xanthene]-5-carboxylic acid |
Standard InChI | InChI=1S/2C25H12Br4O9/c1-8(30)35-21-15(26)6-13-19(17(21)28)37-20-14(7-16(27)22(18(20)29)36-9(2)31)25(13)12-4-3-10(23(32)33)5-11(12)24(34)38-25;1-8(30)35-21-15(26)6-13-19(17(21)28)37-20-14(7-16(27)22(18(20)29)36-9(2)31)25(13)12-5-10(23(32)33)3-4-11(12)24(34)38-25/h2*3-7H,1-2H3,(H,32,33) |
Standard InChIKey | VUSZJWOKNYZNPK-UHFFFAOYSA-N |
SMILES | CC(=O)OC1=C(C=C2C(=C1Br)OC3=C(C(=C(C=C3C24C5=C(C=C(C=C5)C(=O)O)C(=O)O4)Br)OC(=O)C)Br)Br.CC(=O)OC1=C(C=C2C(=C1Br)OC3=C(C(=C(C=C3C24C5=C(C=CC(=C5)C(=O)O)C(=O)O4)Br)OC(=O)C)Br)Br |
Canonical SMILES | CC(=O)OC1=C(C=C2C(=C1Br)OC3=C(C(=C(C=C3C24C5=C(C=C(C=C5)C(=O)O)C(=O)O4)Br)OC(=O)C)Br)Br.CC(=O)OC1=C(C=C2C(=C1Br)OC3=C(C(=C(C=C3C24C5=C(C=CC(=C5)C(=O)O)C(=O)O4)Br)OC(=O)C)Br)Br |
PubChem Compound | 16211579 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume